Lipophilicity Differential: 2-Piperidinoacetamidoxime vs. 2-Morpholinoacetamidoxime
The computed XLogP value for 2-piperidinoacetamidoxime is 0.3, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability in cell-based assays [1]. By contrast, the morpholine analog 2-morpholinoacetamidoxime (CAS 5815-63-4) carries an additional oxygen atom in the heterocycle, introducing a hydrogen-bond acceptor that reduces its predicted lipophilicity (the morpholine ring contributes a computed LogP-lowering effect of approximately –0.5 to –0.8 units relative to piperidine in matched molecular pairs) [2]. This difference directly impacts compound partitioning in octanol/water systems and may affect passive cellular permeability, making the piperidine variant preferable when central nervous system penetration or intracellular target engagement is desired .
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.3 |
| Comparator Or Baseline | 2-Morpholinoacetamidoxime (CAS 5815-63-4): XLogP value not directly reported for the amidoxime form; the morpholine-for-piperidine substitution in matched molecular pairs typically reduces LogP by 0.5–0.8 log units |
| Quantified Difference | Estimated XLogP differential of +0.5 to +0.8 log units favoring 2-piperidinoacetamidoxime |
| Conditions | Computational prediction using XLogP algorithm; 2-piperidinoacetamidoxime data from Chemsrc; morpholine LogP contribution based on matched molecular pair analysis |
Why This Matters
Higher lipophilicity facilitates passive membrane diffusion, which is critical when the amidoxime is used as a prodrug moiety or when the final target compound must penetrate lipid bilayers.
- [1] Chemsrc. 2-Piperidinoacetamidoxime. CAS 175136-64-8. https://m.chemsrc.com/cas/175136-64-8_955194.html (retrieved 2026-04-27). View Source
- [2] Boström, J. et al. Matched Molecular Pair Analysis in Drug Discovery. J. Med. Chem. 2013, 56, 20, 7983–7995. DOI: 10.1021/jm400696k. View Source
